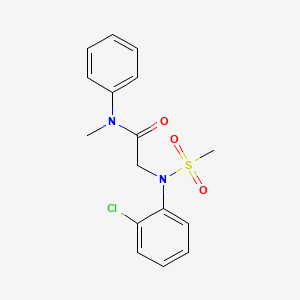![molecular formula C20H24N6OS B4770354 N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide](/img/structure/B4770354.png)
N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide
Vue d'ensemble
Description
N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a diethylamino group, a methylphenyl group, and a phenyltetrazolyl group, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the following steps:
Preparation of 4-(diethylamino)-3-methylbenzaldehyde: This intermediate can be synthesized by the formylation of 4-(diethylamino)-3-methylaniline using a Vilsmeier-Haack reaction.
Synthesis of 1-phenyltetrazole: This can be achieved by the cyclization of phenylhydrazine with sodium azide in the presence of an acid catalyst.
Formation of the sulfanylacetamide linkage: The final step involves the reaction of 4-(diethylamino)-3-methylbenzaldehyde with 1-phenyltetrazole in the presence of a thiolating agent such as thioacetic acid, followed by amidation to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nitric acid, bromine; reactions are often conducted in the presence of a catalyst or under acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, while the tetrazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(diethylamino)phenyl]-N’-phenylurea: Similar in structure but lacks the tetrazole ring, which may result in different chemical and biological properties.
4-(diethylamino)-3-hydroxyflavone: Contains a diethylamino group and an aromatic ring but differs in the presence of a flavone structure instead of a tetrazole ring.
Uniqueness
N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide is unique due to the presence of both a diethylamino group and a phenyltetrazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[4-(diethylamino)-3-methylphenyl]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6OS/c1-4-25(5-2)18-12-11-16(13-15(18)3)21-19(27)14-28-20-22-23-24-26(20)17-9-7-6-8-10-17/h6-13H,4-5,14H2,1-3H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQIWWMZJGYIQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl 2-methyl-5-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4770275.png)
![2-(2-CHLORO-4-FLUOROPHENOXY)-1-[4-(4-METHOXYPHENYL)PIPERAZINO]-1-ETHANONE](/img/structure/B4770282.png)
![N-(4-Fluorophenyl)-4-[3-(pyridin-4-YL)-1,2,4-oxadiazol-5-YL]butanamide](/img/structure/B4770288.png)
![N~4~-[1-(1-ADAMANTYL)PROPYL]-1-(METHYLSULFONYL)-4-PIPERIDINECARBOXAMIDE](/img/structure/B4770296.png)
![2-[(2-hydroxyethyl)amino]-3-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4770299.png)

![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-1-piperidinylbenzamide](/img/structure/B4770343.png)

![(5E)-5-[(2-ethoxynaphthalen-1-yl)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4770359.png)

![6-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B4770372.png)
![2-[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B4770377.png)

![N-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-5-(4-methylphenyl)-3-isoxazolecarboxamide](/img/structure/B4770392.png)
